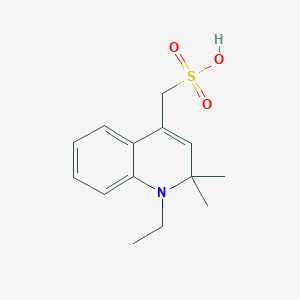
4-pyridin-4-yloxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-pyridin-4-yloxybenzonitrile is an organic compound with the molecular formula C12H8N2O It consists of a benzonitrile moiety substituted with a pyridin-4-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-pyridin-4-yloxybenzonitrile involves the nucleophilic aromatic substitution reaction. This reaction typically starts with 4-chlorobenzonitrile and 4-hydroxypyridine as the starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
4-pyridin-4-yloxybenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coordination Chemistry: The pyridine moiety can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents like DMF.
Coordination Chemistry: Metal salts such as nickel(II) sulfate, cobalt(II) sulfate, and cadmium(II) sulfate are used to form metal complexes.
Major Products Formed
Nucleophilic Substitution: The major product is typically the substituted benzonitrile derivative.
Coordination Chemistry: The major products are metal complexes with varying properties depending on the metal ion used.
科学的研究の応用
4-pyridin-4-yloxybenzonitrile has several scientific research applications:
Biology: The compound’s derivatives are being explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug discovery.
Industry: It is used in the synthesis of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4-pyridin-4-yloxybenzonitrile depends on its application:
Coordination Chemistry: The pyridine moiety coordinates with metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Biological Activity: The compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions.
類似化合物との比較
Similar Compounds
4-Bromobenzonitrile: Similar in structure but with a bromine atom instead of the pyridin-4-yloxy group.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A more complex derivative with additional pyridine rings.
Uniqueness
4-pyridin-4-yloxybenzonitrile is unique due to the presence of both the benzonitrile and pyridine moieties, which allow it to participate in a wide range of chemical reactions and form stable metal complexes. This makes it a versatile compound in both synthetic and applied chemistry .
特性
分子式 |
C12H8N2O |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
4-pyridin-4-yloxybenzonitrile |
InChI |
InChI=1S/C12H8N2O/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-8H |
InChIキー |
JJRURZUTCNAXKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)OC2=CC=NC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[3-(1-pyridin-3-ylethenyl)-1H-indol-2-yl]acetate](/img/structure/B8657290.png)



![2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B8657315.png)
![2-(6-Chloro-2-pyrazinyl)-octahydro-2H-pyrido [1,2-a]pyrazine](/img/structure/B8657320.png)


![Benzyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B8657344.png)





